A Technical Guide to Avenalumic Acid: Structure, Properties, and Biosynthesis
A Technical Guide to Avenalumic Acid: Structure, Properties, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of avenalumic acid, a naturally occurring phenolic acid. It details its chemical structure, physicochemical properties, biosynthetic pathway, and relevant experimental methodologies, presenting key data in a structured format for scientific and research applications.
Chemical Structure of Avenalumic Acid
Avenalumic acid is chemically defined as (2E,4E)-5-(4-hydroxyphenyl)penta-2,4-dienoic acid.[1][2] Its structure consists of a phenol (B47542) ring linked to a five-carbon pentadienoic acid chain with two trans double bonds. This compound is a vinylogous extension of p-coumaric acid.
Molecular Formula: C₁₁H₁₀O₃[1][3][4]
Chemical Identifiers:
The complete structure is 5-(4'-hydroxyphenyl)-2E,4E-pentadienoic acid, indicating an EE orientation in the olefinic side chain.[5] It is also referred to as 4'-hydroxycinnamylidene-acetic acid.[4][5]
Physicochemical and Spectroscopic Data
Avenalumic acid is a pale yellow, crystalline solid.[4][5] Key physicochemical and computed properties are summarized below.
| Property | Value | Reference |
| Molecular Weight | 190.19 g/mol | [1] |
| Monoisotopic Mass | 190.062994177 Da | [1] |
| Melting Point | 217 °C | [5] |
| Solubility | Soluble in aqueous alkali | [5] |
| Appearance (TLC) | Pale yellow spot, dark blue-green under UV | [5] |
| XlogP (predicted) | 2.1 | [3] |
Upon exposure to daylight or UV radiation, avenalumic acid undergoes photoisomerization.[5]
¹H-NMR Spectroscopic Data:
The proton nuclear magnetic resonance (¹H-NMR) parameters for the olefinic side chain of avenalumic acid are detailed in the table below.
| Proton | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| H-2 | 5.86 | J₂,₃ = 15.3 |
| H-3 | 7.33 | J₃,₄ = 10.8 |
| H-4 | 6.64 | J₄,₅ = 15.7 |
| H-5 | 6.93 | J₅,₄ = 15.7 |
| Data sourced from Collins et al. (1991) as presented in Cereals & Grains Association.[5] |
Biosynthesis of Avenalumic Acid
Avenalumic acid is synthesized in some bacteria, such as Streptomyces sp. RI-77, through a novel biosynthetic pathway involving diazotization-dependent deamination.[6][7] The precursor, 3-aminoavenalumic acid (3-AAA), undergoes a two-step enzymatic conversion to yield avenalumic acid.[6][7][8]
The key enzymes in this pathway are:
-
AvaA6: An ATP-dependent diazotase that catalyzes the diazotization of the amino group on 3-AAA using nitrous acid.[6][9]
-
AvaA7: An NAD(P)H-dependent reductase that substitutes the diazo group with a hydride ion to form avenalumic acid.[6][9]
The biosynthetic pathway is illustrated in the diagram below.
Caption: Biosynthetic pathway of Avenalumic Acid.
Quantitative Enzymatic Data
Kinetic analysis of the enzyme AvaA7, which catalyzes the final step in avenalumic acid biosynthesis, has been performed. The table below summarizes the kinetic parameters for the denitrification of 3-diazoavenalumic acid (3-DAA).
| Substrate | Kₘ (μM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| NADPH | 28 ± 2 | 0.38 ± 0.01 | 1.4 x 10⁴ |
| 3-DAA | 11 ± 1 | 0.38 ± 0.01 | 3.5 x 10⁴ |
| Data sourced from a study on the p-coumaric acid biosynthetic gene cluster.[9] |
Experimental Protocols
The following sections detail the methodologies used for key experiments in the study of avenalumic acid biosynthesis.
This protocol describes the expression of the avenalumic acid biosynthetic gene cluster (ava) in a heterologous host, Streptomyces albus.
-
Vector Construction: The entire ava gene cluster is cloned into an appropriate expression vector, such as pTYM-int, under the control of an inducible promoter (e.g., tipA promoter).
-
Transformation: The resulting plasmid is introduced into E. coli for propagation and then transferred into the S. albus host strain via conjugation.
-
Culture and Induction: The recombinant S. albus-ava strain is cultivated in a suitable production medium (e.g., R5A medium). Gene expression is induced at a specific growth phase by adding an inducer (e.g., thiostrepton).
-
Metabolite Extraction: After a period of incubation, the culture broth is harvested. The supernatant is acidified and extracted with an organic solvent, such as ethyl acetate.
-
Analysis: The extracted metabolites are concentrated and analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a photodiode array detector and mass spectrometry (LC-MS) to identify the production of avenalumic acid and its intermediates.[6]
This protocol outlines the in vitro characterization of the enzymes AvaA6 and AvaA7.
-
Protein Expression and Purification: The genes for AvaA6 and AvaA7 are cloned into expression vectors and expressed in E. coli. The recombinant proteins are then purified using affinity chromatography (e.g., Ni-NTA).
-
AvaA6 Assay (Diazotization):
-
A reaction mixture is prepared containing purified AvaA6, the substrate 3-aminoavenalumic acid (3-AAA), ATP, and sodium nitrite (B80452) (NaNO₂) in a suitable buffer.
-
The reaction is incubated and then quenched.
-
The formation of 3-diazoavenalumic acid (3-DAA) is monitored by HPLC at a characteristic wavelength (e.g., 330 nm).[6]
-
-
AvaA7 Assay (Denitrification):
-
A reaction mixture is prepared containing purified AvaA7, the product from the AvaA6 assay (3-DAA), and a hydride donor (NADH or NADPH) in a buffer.
-
The reaction is incubated and analyzed by HPLC.
-
The conversion of 3-DAA to avenalumic acid (AVA) is monitored by observing the appearance of the AVA peak and the disappearance of the 3-DAA peak.[6]
-
The workflow for these in vitro assays is depicted below.
Caption: Workflow for in vitro enzymatic assays.
References
- 1. Avenalumic acid | C11H10O3 | CID 21951591 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Avenalumic acid (FDB020540) - FooDB [foodb.ca]
- 3. PubChemLite - Avenalumic acid (C11H10O3) [pubchemlite.lcsb.uni.lu]
- 4. Cereal Chem 1991 | Oat Phenolics: Avenalumic Acids, a New Group of Bound Phenolic Acids from Oat Groats and Hulls. [cerealsgrains.org]
- 5. cerealsgrains.org [cerealsgrains.org]
- 6. researchgate.net [researchgate.net]
- 7. Bacterial Avenalumic Acid Biosynthesis Includes Substitution of an Aromatic Amino Group for Hydride by Nitrous Acid Dependent Diazotization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of the p-coumaric acid biosynthetic gene cluster in Kutzneria albida: insights into the diazotization-dependent deamination pathway - PMC [pmc.ncbi.nlm.nih.gov]
